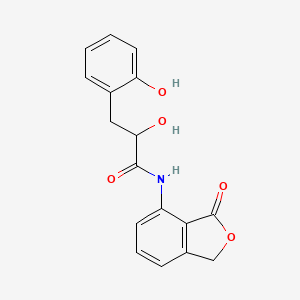
Xte32xdx7N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Xte32xdx7N NK-33882P1 , has the molecular formula C17H15NO5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NK-33882P1 involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the benzenoid ring: This step involves the cyclization of a precursor molecule to form the benzenoid ring structure.
Introduction of functional groups: Various functional groups, such as hydroxyl and amide groups, are introduced through a series of reactions, including nucleophilic substitution and oxidation.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of NK-33882P1 can be scaled up using batch or continuous flow processes. The key considerations for industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
NK-33882P1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert NK-33882P1 into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products
Scientific Research Applications
NK-33882P1 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.
Medicine: NK-33882P1 is investigated for its potential therapeutic applications, including its use as an anticancer agent and its role in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of NK-33882P1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to target proteins: NK-33882P1 binds to specific proteins, altering their function and activity.
Modulating signaling pathways: The compound influences various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Inducing cellular responses: NK-33882P1 can induce a range of cellular responses, including changes in gene expression and protein synthesis.
Comparison with Similar Compounds
NK-33882P1 can be compared with other similar compounds, such as:
Benzenoid derivatives: Compounds with similar benzenoid ring structures but different functional groups.
Amide-containing compounds: Molecules that contain amide groups and exhibit similar reactivity.
Hydroxylated compounds: Compounds with hydroxyl groups that share similar chemical properties.
Uniqueness
NK-33882P1 is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
List of Similar Compounds
- Benzenepentanoic acid
- N-(1,3-dihydro-3-oxo-4-isobenzofuranyl)-alpha,2-dihydroxybenzenepentanoic acid
- N-(1,3-dihydro-3-oxo-4-isobenzofuranyl)-alpha,2-dihydroxybenzenebutanamide
Properties
CAS No. |
706808-89-1 |
|---|---|
Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
2-hydroxy-3-(2-hydroxyphenyl)-N-(3-oxo-1H-2-benzofuran-4-yl)propanamide |
InChI |
InChI=1S/C17H15NO5/c19-13-7-2-1-4-10(13)8-14(20)16(21)18-12-6-3-5-11-9-23-17(22)15(11)12/h1-7,14,19-20H,8-9H2,(H,18,21) |
InChI Key |
UFFGSWNLTKPEAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)NC(=O)C(CC3=CC=CC=C3O)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















